5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

Descripción general

Descripción

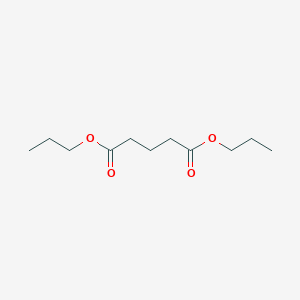

“5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole” is a chemical compound with the molecular formula C11H10BrNO . It is used in proteomics research .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The synthesis of 2-substituted-4 (3H)-quinazolinone, 3-substitified-4 (3H)-quinazolinone, and 2,3-disubstituted-4 (3H)-quinazolinone derivatives has been summarized .

Molecular Structure Analysis

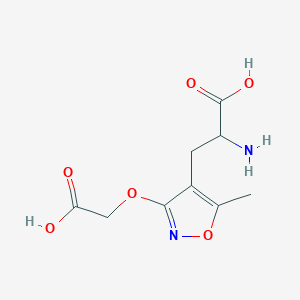

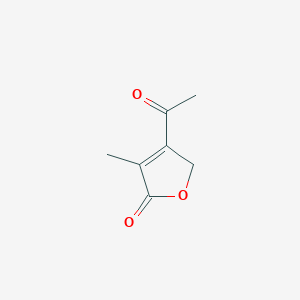

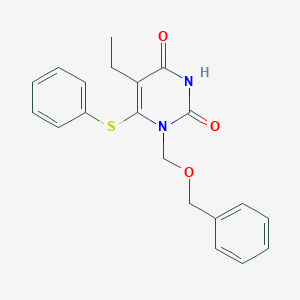

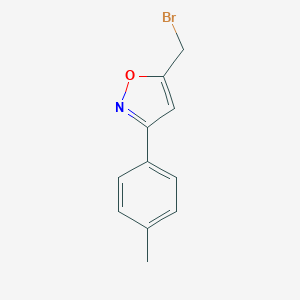

The molecular structure of “5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole” consists of a bromomethyl group attached to a 1,2-oxazole ring, which is further substituted with a 4-methylphenyl group .

Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . The compound can undergo free radical bromination, nucleophilic substitution, and oxidation .

Aplicaciones Científicas De Investigación

Application in Drug Design and Delivery

- Summary of Application: Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

- Results or Outcomes: The stability of these compounds in water is marginal, and their hydrolysis is dependent on the substituents in the aromatic ring and the pH . This could influence their effectiveness in drug delivery applications.

Sure, here are two more potential applications related to the use of boronic acids and their esters, which could be relevant as “5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole” might be used to synthesize such compounds .

Application in Photoproduct Analysis

- Summary of Application: The 4’-methyl-biphenyl-4-carboxylic acid, which can potentially be synthesized from “5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole”, exhibits the characteristic absorption bands of COOH and CH groups . This property is used in photoproduct analysis.

- Methods of Application: Photoproduct analysis is carried out by GC-MS, ETIR and GC-FTIR . These techniques confirm three successive oxidation states of methyl substituents such as alcohol, aldehyde and carboxylic acids .

- Results or Outcomes: The analysis confirms the three successive oxidation states of methyl substituents .

Application in Proteomics Research

- Summary of Application: 5-Bromo-4-(4-methylphenyl)pyrimidine, a compound that might be synthesized from “5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole”, is used in proteomics research .

Sure, here are two more potential applications related to the use of boronic acids and their esters, which could be relevant as “5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole” might be used to synthesize such compounds .

Application in Agriculture and Shipping

- Summary of Application: Methyl bromide, a compound that might be synthesized from “5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole”, is used to control a wide variety of pests in agriculture and shipping, including fungi, weeds, insects, nematodes (or roundworms), and rodents .

- Methods of Application: Agricultural growers inject methyl bromide about two feet into the ground to sterilize the soil before crops are planted .

- Results or Outcomes: Although the soil is covered with plastic tarps immediately after a treatment, 50 to 95 percent of the methyl bromide eventually enters the atmosphere .

Application in Soil Fumigation

- Summary of Application: Methyl bromide is used as a soil fumigant . It is injected into the ground to sterilize the soil before crops are planted .

- Methods of Application: The soil is covered with plastic tarps immediately after a treatment to prevent the methyl bromide from entering the atmosphere .

- Results or Outcomes: This method is effective in controlling a wide variety of pests, including fungi, weeds, insects, nematodes (or roundworms), and rodents .

Safety And Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed and may cause allergy or asthma symptoms if inhaled .

Propiedades

IUPAC Name |

5-(bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRJQQSZPBCSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440814 | |

| Record name | 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

CAS RN |

129135-66-6 | |

| Record name | 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.